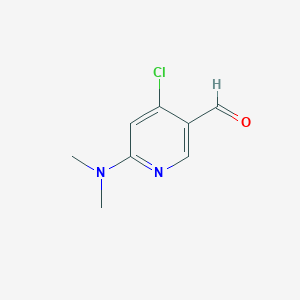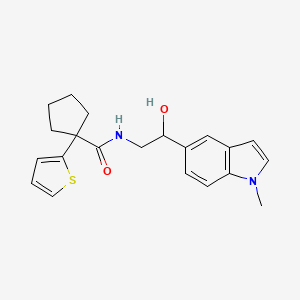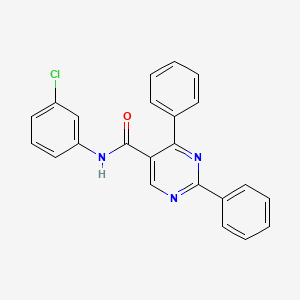![molecular formula C16H9BrN4O2S B2551777 N-[5-(4-bromophényl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 897735-87-4](/img/structure/B2551777.png)
N-[5-(4-bromophényl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C16H9BrN4O2S and its molecular weight is 401.24. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antimicrobiens
Le composé synthétisé a été testé pour son activité antimicrobienne contre des souches bactériennes et fongiques. Plus précisément, il montre un potentiel dans la lutte contre les agents pathogènes Gram-positifs, y compris les infections associées aux biofilms causées par Enterococcus faecium . Son potentiel en tant qu'agent antimicrobien le rend précieux pour le développement de nouveaux traitements.
Propriétés antioxydantes
Le composé a été évalué pour son activité antioxydante en utilisant les essais DPPH, ABTS et de pouvoir réducteur ferrique. Sa capacité à piéger les radicaux libres suggère des avantages potentiels dans les conditions liées au stress oxydatif . Les chercheurs explorent son utilisation comme antioxydant dans divers contextes.
Conception de médicaments
Compte tenu de sa structure chimique unique, ce composé pourrait servir de squelette pour la conception de médicaments. En modifiant ses groupes fonctionnels, les chercheurs peuvent créer des dérivés présentant des propriétés pharmacologiques améliorées. Le fragment de diphénylsulfone au sein du composé offre des opportunités pour le développement rationnel de médicaments .
Tests de toxicité alternatifs
Des études de toxicité sur le cladocère d'eau douce Daphnia magna Straus ont révélé des informations sur le profil de sécurité du composé. Les chercheurs s'intéressent aux méthodes de tests de toxicité alternatives, et ce composé offre une voie potentielle pour évaluer la sécurité sans s'appuyer uniquement sur les modèles animaux .
Études in silico
Des simulations informatiques ont été réalisées pour évaluer l'effet antimicrobien et la toxicité du composé. Ces études in silico fournissent des prédictions précieuses et guident les investigations expérimentales futures .
Composés organiques chimiques
Le composé appartient à plusieurs chimiotypes, notamment les N-acyl-α-aminoacides, les 4H-1,3-oxazol-5-ones, les 2-acylamino cétones et les 1,3-oxazoles. Ses caractéristiques structurelles diversifiées ouvrent des voies pour explorer ses interactions avec les cibles biologiques .
En résumé, ce composé est prometteur dans la recherche antimicrobienne, la conception de médicaments et les tests de toxicité alternatifs. Ses propriétés multiformes en font un candidat passionnant pour des investigations plus approfondies dans diverses disciplines scientifiques. 🌟
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazolines, have been reported to interact with a variety of targets, including enzymes like acetylcholinesterase (ache) and biochemical pathways involving reactive oxygen species (ros) .
Mode of Action
Related compounds have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating biochemical pathways .
Biochemical Pathways
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide may affect several biochemical pathways. For instance, compounds with similar structures have been found to modulate pathways involving ROS . These compounds can increase ROS levels under cellular damage, which can negatively affect different cellular components .
Result of Action
Related compounds have been reported to cause various effects, such as inhibiting enzyme activity, modulating biochemical pathways, and causing changes in cellular components .
Analyse Biochimique
Biochemical Properties
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A, a vital cofactor in numerous biochemical reactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the overall metabolic pathway.
Cellular Effects
The effects of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, it binds to the active site of pantothenate synthetase, inhibiting its activity and disrupting the biosynthesis of coenzyme A. This inhibition leads to a cascade of effects on various metabolic pathways, ultimately affecting cellular function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound affects metabolic flux and metabolite levels by inhibiting key enzymes in the biosynthesis of essential cofactors such as coenzyme A. The inhibition of these enzymes disrupts normal metabolic processes, leading to alterations in cellular metabolism and function.
Transport and Distribution
The transport and distribution of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes and distributed within various cellular compartments, where it accumulates and exerts its effects. The interaction with transporters and binding proteins influences its localization and accumulation, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a critical factor in its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization within these compartments influences its interaction with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O2S/c17-11-4-1-9(2-5-11)15-20-21-16(23-15)19-14(22)10-3-6-12-13(7-10)24-8-18-12/h1-8H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYMCRHMDYQZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2551697.png)
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide](/img/structure/B2551699.png)

![Diethyl 5-[2-[[4-(4-bromophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2551703.png)
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile](/img/structure/B2551705.png)

![2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2551708.png)
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2551709.png)
![N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2551710.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551711.png)
![1-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2551713.png)
![{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine](/img/structure/B2551715.png)
